In Vitro MAO-B Inhibitory Activity of a 2-Amino-3-carbonitrile Derivative
A derivative of the 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile scaffold demonstrated selective inhibition of human monoamine oxidase B (MAO-B) over MAO-A [1]. The compound exhibited an IC50 of 17,000 nM against MAO-B, while showing no significant inhibition of MAO-A up to 100,000 nM, indicating a functional selectivity window of >5.9-fold [1]. This selectivity profile is a key differentiator for applications targeting MAO-B-related pathways, such as in Parkinson's disease research.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 17,000 nM (MAO-B) |
| Comparator Or Baseline | IC50 > 100,000 nM (MAO-A) for the same compound |
| Quantified Difference | >5.9-fold selectivity for MAO-B over MAO-A |
| Conditions | In vitro assay using human membrane-bound MAO-A and MAO-B expressed in insect cell membranes. |
Why This Matters
This selective inhibition profile is a critical parameter for researchers developing MAO-B targeted therapies, as it predicts a reduced potential for off-target effects associated with MAO-A inhibition.
- [1] BindingDB. (n.d.). BDBM50450822 (CHEMBL4216610) Affinity Data. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450822 View Source
